molecular formula C10H15N3O3 B6183519 tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate CAS No. 2680539-70-0

tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate

Cat. No. B6183519
CAS RN: 2680539-70-0
M. Wt: 225.2
InChI Key:
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Description

Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate, also known as TBDA, is a diazo compound that has been used in a variety of applications, including organic synthesis and biochemistry. TBDA is a colorless, volatile liquid with a pungent odor. It is an important intermediate in organic synthesis and has been used in the synthesis of a number of biologically active compounds. TBDA can be synthesized from tert-butyl alcohol and diazoacetyl chloride in the presence of a base.

Scientific Research Applications

Tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a number of biologically active compounds, including antibiotics, hormones, and enzymes. tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has also been used in the synthesis of peptides, nucleotides, and carbohydrates. Additionally, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is not fully understood. However, it is believed that the reaction between tert-butyl alcohol and diazoacetyl chloride is initiated by the formation of a diazoalkane intermediate. This intermediate is then attacked by the base, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate are not fully understood. However, it is believed that tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate in laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. However, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is volatile and has a strong odor, which can be a limitation in some laboratory experiments.

Future Directions

The potential future applications of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate are numerous. tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate has been used in the synthesis of a number of biologically active compounds and could potentially be used to synthesize new compounds with novel biological activities. Additionally, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate could be used as a starting material for the development of new pharmaceuticals and drugs. Additionally, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate could be used to study the mechanism of action of certain enzymes and proteins. Finally, tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate could be used to study the biochemical and physiological effects of certain compounds.

Synthesis Methods

The synthesis of tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate is typically performed using tert-butyl alcohol and diazoacetyl chloride in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at a temperature of 40-50°C. The reaction is typically carried out in a round-bottom flask fitted with a reflux condenser. The reaction mixture is stirred for 1-2 hours and the reaction is monitored by thin-layer chromatography. The reaction is complete when the desired product is obtained.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocyclobutanecarboxylate with ethyl diazoacetate in the presence of a catalyst to form tert-butyl 3-(2-diazoacetyl)cyclobutanecarboxylate. This intermediate is then treated with sodium hydride and 1,2-dibromoethane to form tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-aminocyclobutanecarboxylate", "ethyl diazoacetate", "catalyst", "sodium hydride", "1,2-dibromoethane" ], "Reaction": [ "Step 1: tert-butyl 3-aminocyclobutanecarboxylate is reacted with ethyl diazoacetate in the presence of a catalyst to form tert-butyl 3-(2-diazoacetyl)cyclobutanecarboxylate.", "Step 2: tert-butyl 3-(2-diazoacetyl)cyclobutanecarboxylate is treated with sodium hydride and 1,2-dibromoethane to form tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate." ] }

CAS RN

2680539-70-0

Product Name

tert-butyl 3-(2-diazoacetyl)azetidine-1-carboxylate

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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